3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
3-iodo-5-pyridin-3-yl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSIZAWVJPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via 6-endo-dig Reaction
One efficient approach to the pyrazolo[3,4-c]pyridine core involves a cascade 6-endo-dig cyclization starting from substituted pyrazolyl amines and aldehydes or alkynes. For example, condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with an aldehyde bearing an alkyne functionality forms an intermediate that undergoes silver-catalyzed 6-endo-dig cyclization to yield the pyrazolo[3,4-c]pyridine framework. Halogenation can be introduced during or after cyclization by using electrophilic halogen sources such as iodine (I2) or N-bromosuccinimide (NBS) to obtain halogen-functionalized derivatives.
Ring Closure from Pyridinecarboxaldehyde Derivatives
Another method involves ring closure reactions starting from 2-chloro-3-pyridinecarboxaldehyde in the presence of bases and oxidants in solvents such as dimethylformamide (DMF). For instance, treatment of 2-chloro-3-pyridyl formaldehyde with oxammonium hydrochloride and triethylamine at 60 °C leads to the formation of 1H-pyrazolo[3,4-b]pyridine compounds with yields up to 85%. This method is noted for its mild conditions, relatively high yield, and industrial scalability.
Introduction of the Pyridin-3-yl Group at the 5-Position
The pyridin-3-yl substituent at the 5-position is commonly installed via cross-coupling reactions such as Suzuki–Miyaura coupling using appropriate boronic acid or ester derivatives.
Tandem Borylation and Suzuki–Miyaura Cross-Coupling
Starting from a halogenated pyrazolo[3,4-c]pyridine (e.g., 5-bromo or 5-chloro derivatives), tandem borylation followed by Suzuki–Miyaura cross-coupling with 3-pyridyl boronic acid or ester installs the pyridin-3-yl group at the 5-position. This method provides versatility and high functional group tolerance.
Buchwald–Hartwig Amination (Alternative Functionalization)
Though primarily used for amination, Buchwald–Hartwig amination can be employed to functionalize the 5-position with nitrogen-containing substituents, demonstrating the synthetic flexibility of the scaffold.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The 6-endo-dig cyclization route with simultaneous halogenation is valuable for rapid access to halogenated pyrazolo[3,4-c]pyridines, reducing step count and purification complexity.
The ring closure method from pyridinecarboxaldehydes offers an industrially scalable approach with moderate to high yields and uses readily available starting materials.
Metalation-iodination strategies allow precise control over halogenation site, which is critical for subsequent functionalization steps such as cross-coupling.
Incorporation of the pyridin-3-yl group via Suzuki–Miyaura coupling is well-established, enabling diverse substitution patterns and further elaboration of the scaffold.
Reaction conditions such as solvent choice (DMF), temperature (typically 60 °C), and reaction time (6–8 hours) are optimized for yield and purity in reported protocols.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The pyrazolo[3,4-c]pyridine core can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while cross-coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar pyrazolo[3,4-c]pyridine structures have shown efficacy against various cancer cell lines, suggesting potential for this compound as a lead structure in anticancer drug development .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development into antimicrobial agents .
Neurological Applications
There is emerging interest in the use of this compound for neurological disorders. Its ability to interact with specific receptors in the central nervous system could lead to developments in treatments for conditions such as anxiety and depression .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport properties .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest for catalysis and material synthesis, potentially leading to new catalysts with enhanced activity and selectivity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-c]pyridines, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance potency and selectivity against cancer targets.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12 | Kinase A |
| Similar Compound X | 8 | Kinase B |
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Antibiotics, the antimicrobial activity of several derivatives of pyrazolo[3,4-c]pyridine was assessed. The results indicated that derivatives including iodine substituents exhibited enhanced activity against Gram-positive bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Control Compound Y | 64 µg/mL |
Mechanism of Action
The mechanism of action of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .
Comparison with Similar Compounds
Key Structural Features :
- Core : 1H-pyrazolo[3,4-c]pyridine, which exhibits thermodynamic stability compared to other pyrazolopyridine isomers .
- Position 5: Pyridin-3-yl moiety (introduces π-π stacking and hydrogen-bonding capabilities).
Comparison with Structurally Similar Compounds
Pyrazolopyridine derivatives exhibit diverse biological activities and synthetic applications depending on substitution patterns and core isomerism. Below is a detailed comparison of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine with analogous compounds:
Substituent Position and Core Isomerism
Table 1: Substituent Effects on Pyrazolopyridine Derivatives
Key Observations :
- Core Stability : The [3,4-c] isomer demonstrates greater thermodynamic stability than [3,4-b], influencing synthetic pathways (e.g., resistance to deprotection side reactions) .
- Halogen Effects : Iodo at position 3 enhances electrophilic reactivity for cross-coupling, while fluoro or chloro at position 5 improves metabolic stability .
- Biological Activity : Pyridin-3-yl and aryl substituents at position 5/6 correlate with kinase inhibition (e.g., Kit, JAK3) and antiproliferative effects .
Functionalization Challenges :
- Iodine Reactivity : The 3-iodo group in the target compound enables efficient Suzuki coupling, as seen in the synthesis of 5-(pyridin-3-yl) analogs .
- Core Sensitivity : Acidic deprotection (e.g., SEM groups) may lead to unintended N-1 alkylation in [3,4-c] cores, necessitating optimized conditions .
Biological Activity
Overview
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a fused pyrazolo[3,4-c]pyridine core, which is substituted with an iodine atom and a pyridin-3-yl group. The distinctive electronic and steric properties of this compound make it a valuable scaffold for various biological applications, particularly as enzyme inhibitors.
The synthesis of this compound typically involves:
- Construction of the Pyrazolo Core : Starting from suitable precursors, the pyrazolo[3,4-c]pyridine ring is formed.
- Introduction of Substituents : Iodine is introduced via electrophilic iodination, often using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
The biological activity of this compound largely stems from its ability to inhibit specific enzymes or receptors by binding to their active sites. This mechanism is particularly relevant in the context of kinase inhibition, where the compound may interfere with signaling pathways critical for cell proliferation and survival.
Medicinal Chemistry
Research indicates that derivatives of pyrazolo[3,4-c]pyridine structures exhibit a range of biological activities, including:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which could be beneficial in cancer therapy. For instance, related compounds have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), with IC50 values in the nanomolar range .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities against various pathogens. For example, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazolo ring can significantly alter its potency and selectivity against specific targets. For example:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| 15y | TBK1 | 0.2 | Potent inhibitor with good selectivity |
| PYR1 | E. coli | 1.27 | Moderate activity |
| PYR2 | B. subtilis | 1.6 | Enhanced activity compared to standard drugs |
Case Studies
Several studies have explored the biological activities associated with pyrazolo[3,4-c]pyridine derivatives:
- Inhibition of TBK1 : A study highlighted a derivative (compound 15y) that effectively inhibited TBK1 signaling in immune cells, demonstrating potential for treating inflammatory diseases and cancers .
- Antimicrobial Activity : Research on related pyrazolo compounds showed significant antibacterial effects against Escherichia coli and Bacillus subtilis, suggesting that modifications to the core structure can enhance antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for preparing 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, and what challenges arise during purification?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1: Condensation of pyridine-3-carbaldehyde with hydrazine derivatives to form pyrazolo[3,4-c]pyridine scaffolds.
- Step 2: Halogenation (iodination) at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .
- Step 3: Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group at the 5-position using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
Purification Challenges:
- Low solubility of the iodinated intermediate in polar solvents often necessitates column chromatography with gradients of ethyl acetate/hexane .
- Tautomerism in the pyrazolo[3,4-c]pyridine core can lead to ambiguous NMR interpretations; X-ray crystallography is recommended for structural confirmation .
Q. How is the molecular structure of this compound validated, and what software tools are preferred for crystallographic analysis?
Methodological Answer:
- X-Ray Diffraction (XRD): Single-crystal XRD is the gold standard. Data collection parameters (e.g., resolution < 1.0 Å) must be optimized to resolve iodine’s high electron density .
- Software: SHELXTL (Bruker AXS) or Olex2 are widely used for structure refinement. SHELXL handles heavy atoms (e.g., iodine) effectively due to its robust handling of anomalous dispersion .
- Validation: Check R-factors (< 5%), residual electron density maps, and CCDC deposition (e.g., CCDC 1234567) .
Q. What preliminary biological assays are recommended for evaluating its antitumor potential?
Methodological Answer:
- Cell Viability Assays: Use HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ determination via MTT assay (48–72 hr exposure) .
- Positive Controls: Compare with 5-fluorouracil (IC₅₀ = 2–5 µM) or cisplatin (IC₅₀ = 1–10 µM).
- Dose Range: Test 0.1–100 µM in triplicate; include solvent controls (e.g., DMSO < 0.1%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the iodination step, and what mechanistic insights govern selectivity?
Methodological Answer:
Q. How do structural modifications (e.g., substituents at the pyridine ring) impact kinase inhibition activity?
Methodological Answer:
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Q. What computational methods are recommended for predicting tautomeric stability in solution?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to compare energies of tautomers (e.g., 1H vs. 2H forms). Include solvent effects (PCM model for DMSO) .
- NMR Prediction: ACD/Labs or MestReNova to simulate spectra and match experimental data. Tautomeric ratios can be quantified via integration of distinct proton signals .
Q. What safety protocols are critical for handling this compound in a research lab?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
